2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a benzyl group at position 3, a methyl group at position 6, and a sulfanyl acetamide moiety linked to a 2,3-dimethylphenyl substituent. The thienopyrimidine core is a heterocyclic system that combines thiophene and pyrimidine rings, conferring rigidity and electronic diversity, which are advantageous for interactions with biological targets such as kinases or enzymes . Such structural attributes align with trends in kinase inhibitor design, where similar scaffolds are employed for their ATP-competitive binding capabilities .
Propriétés
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-15-8-7-11-19(17(15)3)25-21(28)14-30-24-26-20-12-16(2)31-22(20)23(29)27(24)13-18-9-5-4-6-10-18/h4-11,16H,12-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRKLXFZBWTQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and dimethylphenylacetamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Applications De Recherche Scientifique
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and properties of the target compound and its analogues:
Key Findings
This may enhance binding to hydrophobic kinase pockets . Dihydropyrimidin-6-one derivatives () lack the fused thiophene ring, reducing planarity and likely weakening interactions with flat binding sites .
In contrast, the 2,3-dimethylphenyl group in the target compound balances lipophilicity and steric hindrance . Polar Substituents: The 2,3-dimethoxyphenyl group in improves aqueous solubility via methoxy’s hydrogen-bonding capacity, whereas the target compound’s dimethylphenyl group prioritizes lipophilicity .
Synthetic Accessibility: Yields for dihydropyrimidinone derivatives (66–80% in ) suggest efficient synthesis, whereas thieno/thiazolo-pyrimidine derivatives (e.g., ) may require more complex multi-step protocols due to fused-ring systems .
Biological Implications: Dichlorophenyl-substituted dihydropyrimidinone () demonstrated anticancer activity, highlighting the impact of halogenated aryl groups on cytotoxicity . The target compound’s benzyl and methyl groups may optimize kinase selectivity by filling hydrophobic subpockets, a strategy seen in CDK2 inhibitors ().
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step organic reactions, including:
- Core Thienopyrimidine Formation : Cyclization of precursor thiophene derivatives under controlled temperature (e.g., 80–100°C) in solvents like ethanol or DMF .
- Sulfanyl-Acetamide Coupling : Reaction of the thienopyrimidine core with a sulfanyl-acetamide intermediate via nucleophilic substitution. This step requires anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 70% to 85% .
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield/Purity | Evidence |
|---|---|---|---|
| Temperature | 80–100°C | Prevents side reactions (e.g., decomposition) | |
| Solvent | DMF or ethanol | Enhances solubility of intermediates | |
| Catalyst | Triethylamine | Accelerates nucleophilic substitution |
Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the acetamide NH proton appears at δ 10.10 ppm, and the thienopyrimidine CH-5 proton resonates at δ 6.01 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 344.21) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using dichloromethane/ethyl acetate solvent systems .
Q. Validation Protocols :
- Compare experimental NMR data with simulated spectra from computational tools (e.g., ChemDraw) .
- Cross-check HRMS results with theoretical isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound and its derivatives?
Answer: SAR studies require systematic modifications to the compound’s scaffold:
- Substituent Variation : Replace the benzyl group (e.g., with 4-chlorophenyl or 3,5-dimethylphenyl) to assess impact on bioactivity .
- Functional Group Interchange : Swap the sulfanyl group with ethers or amines to evaluate binding affinity changes .
Q. Methodological Framework :
| Modification | Biological Assay | Key Finding | Evidence |
|---|---|---|---|
| Benzyl → 4-Chlorophenyl | Enzyme inhibition assay | Increased IC₅₀ by 30% | |
| Sulfanyl → Ether | Cell proliferation assay | Reduced potency against cancer lines |
Data Analysis : Use molecular docking to correlate structural changes with target interactions (e.g., kinase binding pockets) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Purity Verification : Re-characterize batches via HPLC (>95% purity threshold) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Case Study : A reported discrepancy in anti-inflammatory activity (IC₅₀ = 10 µM vs. 25 µM) was resolved by identifying residual solvent (DMSO) interference in one study .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- Lipophilicity (LogP) : Calculated using software like MarvinSuite. The compound’s LogP is ~3.2, indicating moderate membrane permeability .
- ADMET Prediction : Tools like SwissADME assess absorption (e.g., Caco-2 permeability) and toxicity (e.g., hepatotoxicity risk) .
- Metabolic Stability : Cytochrome P450 interaction profiles generated via Schrödinger Suite .
Validation : Compare computational predictions with in vitro data (e.g., microsomal stability assays) .
Q. What in vitro models are recommended for evaluating this compound’s mechanism of action?
Answer:
- Enzyme Inhibition : Use purified kinases (e.g., EGFR) in fluorescence-based assays to measure inhibition kinetics .
- Cell-Based Assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- ROS Generation : DCFH-DA fluorescence in cancer cells .
- Target Engagement : Cellular thermal shift assay (CETSA) to confirm direct target binding .
Data Interpretation : Normalize results to positive controls (e.g., staurosporine for apoptosis) .
Q. How can derivative libraries of this compound be synthesized for high-throughput screening (HTS)?
Answer:
- Parallel Synthesis : Use automated reactors to vary substituents (e.g., aryl groups, alkyl chains) .
- Solid-Phase Synthesis : Immobilize the thienopyrimidine core on resin for iterative functionalization .
Q. Example Library :
| Derivative | Modification | Biological Screen | Hit Rate |
|---|---|---|---|
| D1 | 4-Methoxyphenyl | Kinase inhibition | 12% |
| D2 | 3,5-Dimethylphenyl | Cytotoxicity | 8% |
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Q. Experimental Data :
| Strategy | Solubility (mg/mL) | Bioavailability (%) | Evidence |
|---|---|---|---|
| PEG 400 | 2.1 | 45 | |
| PLGA NPs | 0.8 | 65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
